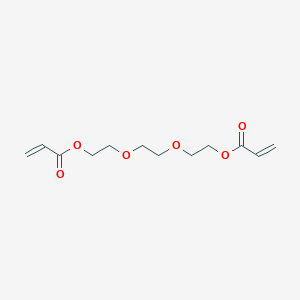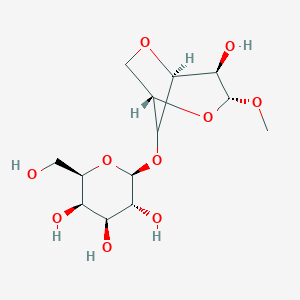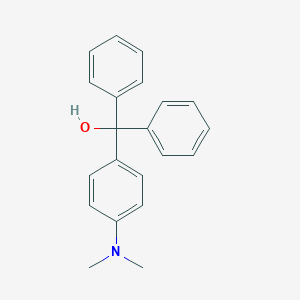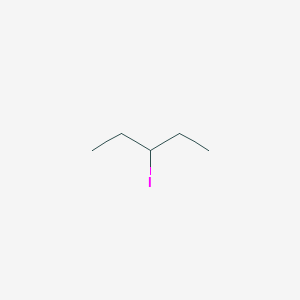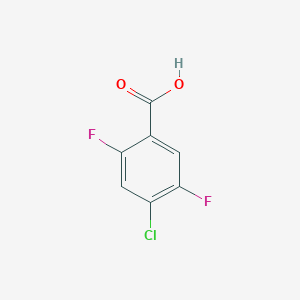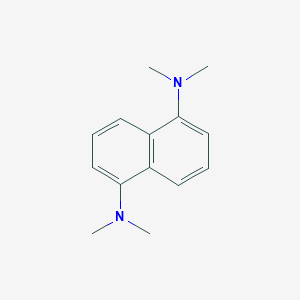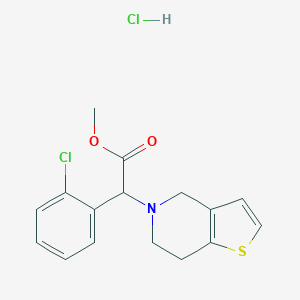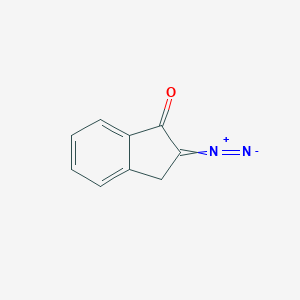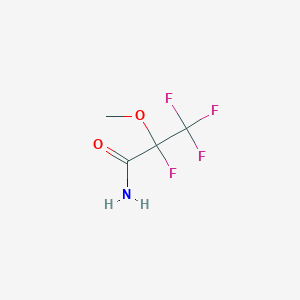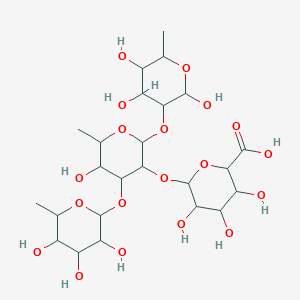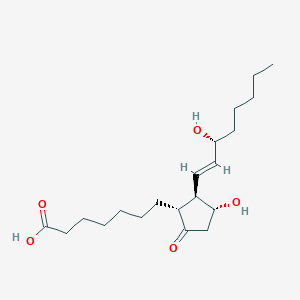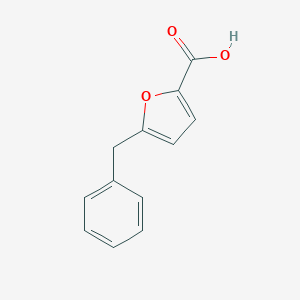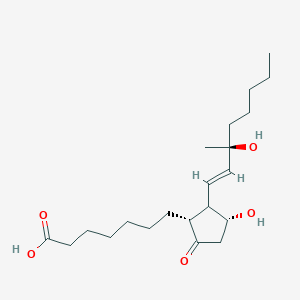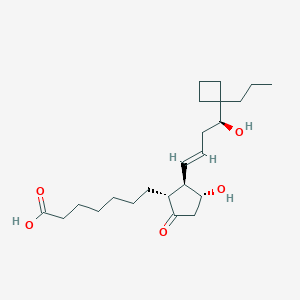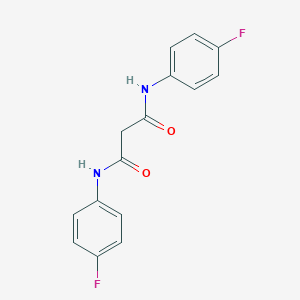
N,N'-bis(4-fluorophenyl)propanediamide
説明
Synthesis Analysis
While the exact synthesis process for N,N’-bis(4-fluorophenyl)propanediamide is not explicitly mentioned in the sources, there are related compounds that have been synthesized through various methods. For instance, a symmetric derivative of thiocarbohydrazide was synthesized by reacting thiocarbohydrazide with double equivalent amount p- fluoro benzaldehyde in ethanol medium at refluxing conditions . Another study mentioned the synthesis of new polyfluorinated 4-thiazolidinones and 1,4-bis (4-thiazolidinone)phenylenes from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .科学的研究の応用
Synthesis and Polymer Applications
Synthesis and Properties of Sulfonated Block Copolymers :A study focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing Bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic block creation. These copolymers exhibited promising properties for fuel-cell applications, demonstrating significant proton conductivity and mechanical strength, potentially surpassing those of perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).
Fluorescent DNA Binders
Bis-4-aminobenzamidines as Fluorogenic DNA Binders :Research on N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) discovered its significant increase in emission fluorescence upon binding to specific A/T DNA sites. BAPPA's structural characteristics allow for easy introduction of functional groups, indicating its potential for applications in molecular biology and bioanalytics (Vázquez et al., 2010).
Environmental and Analytical Chemistry
Degradation Product Analysis :A study presented a methodology for separating flunarizine hydrochloride and its degradation products using micellar or microemulsion liquid chromatography, demonstrating the capability of these techniques in analyzing complex pharmaceutical compounds and their degradation pathways (El-Sherbiny et al., 2005).
Advanced Synthesis for Pharmaceuticals
Synthesis of Neuroleptic Agents :Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group, were synthesized via a key intermediate prepared from 4,4′-difluorobenzophenone, employing rhodium-catalyzed hydroformylation. This process underscores the importance of advanced synthesis techniques in developing pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Anion Recognition and Environmental Applications
Anion Recognition by N,N′-diarylalkanediamides :Research into N,N′-diarylalkanediamides from aliphatic dicarboxylic acids and 4-nitroaniline, specifically N,N′-bis(4-nitrophenyl)butanediamide, explored their anion binding capabilities. This study contributes to the understanding of selective fluoride recognition, highlighting potential applications in environmental monitoring and remediation (Wagner-Wysiecka & Łukasik, 2012).
Biodegradation and Polymer Research
Bioremediation of Environmental Pollutants :A study on the bioremediation capabilities of laccase from Fusarium incarnatum UC-14 in degrading Bisphenol A using a reverse micelles system demonstrated a significant reduction of this environmental pollutant. This research suggests the potential of enzyme-based systems for the bioremediation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).
特性
IUPAC Name |
N,N'-bis(4-fluorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPIXCWMIRALHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333046 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(4-fluorophenyl)propanediamide | |
CAS RN |
1677-29-8 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

